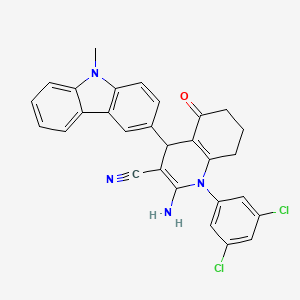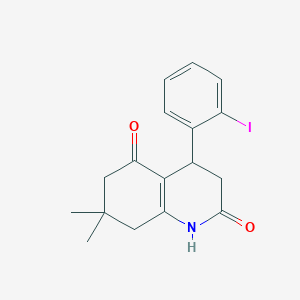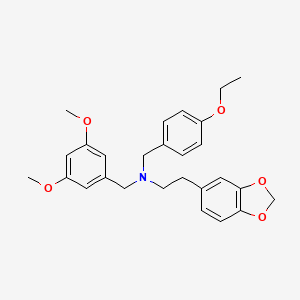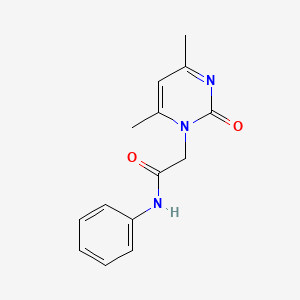![molecular formula C19H10Cl2O2S B4689271 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4689271.png)
2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one, commonly known as DBM, is a synthetic compound that has gained significant interest from the scientific community due to its potential therapeutic applications. DBM belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of DBM is not fully understood, but it is believed to involve multiple signaling pathways. DBM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting autophagy. DBM also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, DBM modulates the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
DBM has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and metabolic effects. DBM acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress and DNA damage. DBM also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. DBM can be easily synthesized in large quantities, making it suitable for in vitro and in vivo experiments. However, DBM also has some limitations, such as its poor solubility in water and some organic solvents, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions can be pursued in DBM research, including the development of novel DBM derivatives with improved pharmacological properties, the investigation of the synergistic effects of DBM with other anticancer or anti-inflammatory agents, and the evaluation of the safety and efficacy of DBM in preclinical and clinical trials. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and metabolic effects of DBM.
Synthesemethoden
DBM is synthesized by the reaction of 2-acetylbenzo[b]thiophene with 2,4-dichlorobenzaldehyde and furfural in the presence of a base catalyst. The reaction proceeds through the formation of a chalcone intermediate, which is then cyclized to form DBM. The yield of DBM can be improved by optimizing the reaction conditions, such as the choice of catalyst, solvent, and temperature.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, DBM has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. DBM exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells.
In inflammation research, DBM has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. DBM also reduces the infiltration of immune cells into the inflamed tissues, thereby reducing tissue damage and inflammation.
In metabolic disorder research, DBM has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. DBM also reduces the expression of inflammatory markers in adipose tissue, thereby improving insulin resistance and metabolic dysfunction.
Eigenschaften
IUPAC Name |
(2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2O2S/c20-11-5-7-13(15(21)9-11)16-8-6-12(23-16)10-18-19(22)14-3-1-2-4-17(14)24-18/h1-10H/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZDUVVPHBVDZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-(4-ethoxybenzyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4689190.png)
![1,1'-[1-(3-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4689193.png)
![1-(4-chlorophenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4689195.png)
![2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4689202.png)
![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4689208.png)
![1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4689215.png)

![1-(5-chloro-2-methylphenyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4689231.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4689242.png)


![N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4689278.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4689280.png)
